molecular formula C10H6N2O4 B1296922 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 7300-93-8

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1296922
CAS RN: 7300-93-8
M. Wt: 218.17 g/mol
InChI Key: CJENYVWFVWQVPS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Corrosion Inhibition

1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been investigated for their effectiveness as corrosion inhibitors. These derivatives show good inhibitory action against carbon steel corrosion in hydrochloric acid medium. Their efficiency increases with concentration, and they are primarily chemisorbed on the steel surface (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

Compounds with structures related to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase (GAO). Those with large lipophilic 4-substituents are generally potent, competitive inhibitors of this enzyme. This property is significant for therapeutic applications, especially in managing conditions like ethylene glycol poisoning (Rooney et al., 1983).

Luminescent Polymers

Derivatives of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione have been used in the synthesis of luminescent polymers. These polymers show strong fluorescence and are soluble in common organic solvents, making them suitable for various optical and electronic applications (Zhang & Tieke, 2008).

Synthesis of Organic Compounds

This compound has also been a focus in the synthesis of various organic compounds, such as thin films with structural ordering similar to single crystals and liquid crystalline materials. These materials have potential applications in photophysics and electronic devices (Gendron et al., 2014).

Inhibitory Activities in Biochemistry

1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, have been synthesized and evaluated for their inhibitory activities in biochemical processes. For instance, they have shown significant inhibition of PGE(2) production, which is important in the context of inflammation and related diseases (Moon et al., 2010).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-(3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENYVWFVWQVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284904
Record name 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

CAS RN

7300-93-8
Record name 7300-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7300-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH Wu, AC Fanaroff, KC Sharma, LS Smith… - … , and vascular biology, 2013 - Am Heart Assoc
Objective— Kalirin is a multifunctional protein that contains 2 guanine nucleotide exchange factor domains for the GTPases Rac1 and RhoA. Variants of KALRN have been associated …
Number of citations: 47 www.ahajournals.org
A Blangy, N Bouquier, C Gauthier‐Rouvière… - Biology of the …, 2006 - Wiley Online Library
Background information. Rho GTPases are involved in many biological processes and participate in cancer development. Their activation is catalysed by exchange factors [RhoGEFs (…
Number of citations: 56 onlinelibrary.wiley.com
N Bouquier, E Vignal, S Charrasse, M Weill… - Chemistry & biology, 2009 - cell.com
RhoGEFs (guanine nucleotide exchange factors of the Rho GTPase family) are upstream regulators of cell adhesion and migration pathways, thus representing attractive yet relatively …
Number of citations: 129 www.cell.com
A Blangy, P Fort - The Enzymes, 2013 - Elsevier
The Ras-like superfamily of low molecular weight GTPases is made of five major families (Arf/Sar, Rab, Ran, Ras, and Rho), highly conserved across evolution. This is in keeping with …
Number of citations: 5 www.sciencedirect.com
A Blangy, P Fort - Inhibitors of the Ras Superfamily G-proteins …, 2013 - books.google.com
The Ras-like superfamily of low molecular weight GTPases is made of five major families (Arf/Sar, Rab, Ran, Ras, and Rho), highly conserved across evolution. This is in keeping with …
Number of citations: 0 books.google.com
A Blangy, P Fort - researchgate.net
The Ras-like superfamily of low molecular weight GTPases is made of five major families (Arf/Sar, Rab, Ran, Ras, Rho), highly conserved across evolution. This is in keeping with their …
Number of citations: 0 www.researchgate.net
A Tabernero, EMM Valle, MA Galán - AIChE journal, 2012 - Wiley Online Library
A group contribution (GC) method is developed to predict the sublimation enthalpy of only any compound constituted with polycyclic aromatic hydrocarbons and/or polycyclic aliphatic …
Number of citations: 19 aiche.onlinelibrary.wiley.com
Q Dufurrena, N Bäck, R Mains… - Journal of …, 2019 - jme.bioscientifica.com
Key features for progression to pancreatic β-cell failure and disease are loss of glucose responsiveness and an increased ratio of secreted proinsulin to insulin. Proinsulin and insulin …
Number of citations: 5 jme.bioscientifica.com
E Parnell, LP Shapiro, RA Voorn, MP Forrest… - Gene, 2021 - Elsevier
The synaptic regulator, kalirin, plays a key role in synaptic plasticity and formation of dendritic arbors and spines. Dysregulation of the KALRN gene has been linked to various …
Number of citations: 22 www.sciencedirect.com
EA Afanasyeva, M Gartlgruber, T Ryl… - Life science …, 2021 - life-science-alliance.org
The migrational propensity of neuroblastoma is affected by cell identity, but the mechanisms behind the divergence remain unknown. Using RNAi and time-lapse imaging, we show that …
Number of citations: 4 www.life-science-alliance.org

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